molecular formula C8H12N2 B7895038 3-[(2-Methylbut-3-yn-2-yl)amino]propanenitrile

3-[(2-Methylbut-3-yn-2-yl)amino]propanenitrile

Cat. No.: B7895038
M. Wt: 136.19 g/mol
InChI Key: NGKABPHCRIQDFM-UHFFFAOYSA-N
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Description

3-[(2-Methylbut-3-yn-2-yl)amino]propanenitrile (C8H12N2) is a specialized chemical building block that integrates both a nucleophilic amino group and two electrophilic sites—a nitrile and a terminal alkyne—within its molecular structure. This unique arrangement makes it a valuable intermediate for constructing more complex nitrogen-containing heterocycles and for applications in click chemistry. The terminal alkyne functionality is particularly suited for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a workhorse methodology in medicinal chemistry for creating 1,2,3-triazole linkages in drug discovery, the development of biochemical probes, and materials science . The nitrile group can undergo various transformations, including hydrolysis to carboxylic acids, reduction to amines, or serve as a precursor to tetrazoles, thereby expanding its utility in synthetic routes . Researchers value this compound for its application in designing molecular scaffolds and exploring structure-activity relationships. The presence of the tertiary amine adjacent to the nitrile group influences the compound's electronic properties and can be leveraged in catalysis or as a structural element to modulate the physiochemical properties of resultant molecules. This product is strictly for research purposes and is not intended for diagnostic or therapeutic uses. Proper handling procedures should be followed, as is standard with all nitrile-containing compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-methylbut-3-yn-2-ylamino)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-4-8(2,3)10-7-5-6-9/h1,10H,5,7H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGKABPHCRIQDFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#C)NCCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within Amine, Nitrile, and Alkyne Chemical Space

Amines are organic derivatives of ammonia (B1221849) and are broadly classified based on the number of hydrogen atoms replaced by organic substituents. libretexts.org The nitrogen atom in an amine has a lone pair of electrons, which is the source of its basicity and nucleophilicity. libretexts.org Aliphatic amines are generally soluble in water due to their ability to form hydrogen bonds. libretexts.org

Nitriles, characterized by a carbon-nitrogen triple bond (-C≡N), are versatile functional groups in organic synthesis. nbinno.com They can be transformed into a variety of other functional groups, including amines, carboxylic acids, and amides. nbinno.comresearchgate.net The nitrile group can also influence a molecule's biological activity and pharmacokinetic properties. nbinno.com

Alkynes are hydrocarbons containing at least one carbon-carbon triple bond. wikipedia.org This triple bond is a region of high electron density, making alkynes susceptible to a variety of addition reactions. wikipedia.org Terminal alkynes, where the triple bond is at the end of a carbon chain, possess a weakly acidic proton, a feature that is exploited in many synthetic transformations. wikipedia.org

The compound 3-[(2-Methylbut-3-yn-2-yl)amino]propanenitrile can be more specifically classified as a β-aminonitrile and a propargylamine (B41283) derivative. The β-aminonitrile scaffold is present in numerous bioactive compounds. nih.gov Propargylamines are also a crucial class of compounds with wide applications in the synthesis of nitrogen-containing molecules, including many with biological activity. tandfonline.comresearchgate.net

Table 1: Functional Group Properties

Functional Group Key Characteristics
Amine Basic, Nucleophilic, Forms hydrogen bonds
Nitrile Precursor to other functional groups, Can influence biological activity

| Alkyne | Region of high electron density, Undergoes addition reactions, Terminal alkynes have an acidic proton |

Significance of the Alkynyl Amine and Nitrile Functionalities in Chemical Research

The combination of alkynyl amine (specifically, a propargylamine) and nitrile functionalities within a single molecule is of considerable interest to chemical researchers, particularly in the fields of medicinal chemistry and materials science.

The nitrile group is a significant pharmacophore in drug design. nih.gov It can act as a bioisostere for carbonyl, hydroxyl, and carboxyl groups, and can participate in hydrogen bonding and other polar interactions with biological targets. researchgate.nettandfonline.com The incorporation of a nitrile group can enhance the binding affinity of a drug molecule to its target protein and improve its metabolic stability. researchgate.netrsc.org More than 30 nitrile-containing pharmaceuticals have received FDA approval for a wide range of medical conditions. rsc.org

Propargylamines are versatile building blocks in organic synthesis, particularly for the construction of heterocyclic compounds, which are prevalent in many natural products and pharmaceuticals. tandfonline.com The propargylamine (B41283) moiety is present in several drug molecules and is a key structural feature in compounds with a range of biological activities. researchgate.netnih.gov The reactivity of the alkyne group allows for a variety of chemical transformations, making propargylamines valuable intermediates in the synthesis of complex molecules. tandfonline.com

The presence of both a nitrile and a propargylamine group in 3-[(2-Methylbut-3-yn-2-yl)amino]propanenitrile suggests its potential as a scaffold for the development of new therapeutic agents. The nitrile group could be involved in binding to a biological target, while the propargylamine moiety could provide a handle for further chemical modification to optimize the molecule's properties.

Derivatization Strategies and Functional Group Transformations of 3 2 Methylbut 3 Yn 2 Yl Amino Propanenitrile

Modifications of the Amine Nitrogen

The secondary amine in 3-[(2-Methylbut-3-yn-2-yl)amino]propanenitrile is a nucleophilic center and a site for various modifications. As a weak base, it readily reacts with a range of electrophiles.

One of the most common transformations is N-alkylation . This can be achieved by reacting the amine with alkyl halides. The reaction proceeds via a nucleophilic substitution mechanism (SN2), leading to the formation of tertiary amines. To prevent the formation of quaternary ammonium (B1175870) salts, which can occur with excess alkyl halide, the reaction conditions must be carefully controlled. researchgate.netbohrium.com

N-acylation is another key modification, involving the reaction of the amine with acid chlorides or acid anhydrides. This reaction is typically rapid and results in the formation of amides. researchgate.net The presence of a base, such as pyridine or sodium hydroxide, is often required to neutralize the hydrochloric acid byproduct. bohrium.com The resulting amide is significantly less nucleophilic than the starting amine, which prevents over-acylation. researchgate.net

Furthermore, the amine can react with sulfonyl chlorides in the presence of a base to form sulfonamides . This reaction is analogous to acylation and provides a stable derivative of the parent amine. bohrium.com

The reactivity of the amine nitrogen allows for the introduction of a wide variety of substituents, thereby modifying the steric and electronic properties of the molecule.

Reaction TypeReagent ExampleProduct Class
N-AlkylationMethyl IodideTertiary Amine
N-AcylationAcetyl ChlorideAmide
SulfonylationBenzenesulfonyl ChlorideSulfonamide

Transformations and Reactions of the Nitrile Group

The nitrile, or cyano, group is a highly versatile functional group that can be transformed into a variety of other functionalities. nih.gov The carbon atom of the nitrile group is electrophilic and susceptible to nucleophilic attack. researchgate.net

Hydrolysis of the nitrile group can lead to either a carboxylic acid or a primary amide, depending on the reaction conditions. Acid-catalyzed hydrolysis, typically with heating in an aqueous acid like sulfuric acid, will convert the nitrile to a carboxylic acid, often proceeding through an amide intermediate. researchgate.netnih.gov Basic hydrolysis also yields a carboxylate salt, which upon acidification, gives the carboxylic acid. rsc.org

Reduction of the nitrile group is a common method for the synthesis of primary amines. A powerful reducing agent, such as lithium aluminum hydride (LiAlH4), is typically required for this transformation. The reaction involves the nucleophilic addition of hydride to the nitrile carbon. researchgate.net

The nitrile group can also react with organometallic reagents , such as Grignard reagents or organolithium compounds. This reaction results in the formation of an imine anion, which upon hydrolysis, yields a ketone. nih.gov This transformation is a valuable method for carbon-carbon bond formation.

Reaction TypeReagent(s)Product Class
Acid HydrolysisH₂SO₄, H₂O, heatCarboxylic Acid
Base Hydrolysis1. NaOH, H₂O, heat 2. H₃O⁺Carboxylic Acid
ReductionLiAlH₄, then H₂OPrimary Amine
Reaction with Grignard Reagent1. RMgX 2. H₃O⁺Ketone

Reactions Involving the Terminal Alkyne Functionality

The terminal alkyne is characterized by the presence of an acidic proton and a carbon-carbon triple bond, both of which are sites for chemical reactions. The sp-hybridized carbons of the alkyne make it more electrophilic than a corresponding alkene. rsc.org

The acidity of the terminal proton allows for the formation of acetylide anions upon treatment with a strong base, such as sodium amide (NaNH₂). youtube.com These acetylide anions are potent nucleophiles and can participate in S N 2 reactions with primary alkyl halides to form new carbon-carbon bonds, resulting in an internal alkyne. rsc.orgyoutube.com

The triple bond can undergo addition reactions . One of the most common is hydrogenation . Depending on the catalyst used, the alkyne can be selectively reduced to an alkene or fully reduced to an alkane. For example, catalytic hydrogenation using a palladium catalyst (Pd/C) typically leads to the corresponding alkane.

The terminal alkyne is also a key participant in "click chemistry," a set of powerful and reliable reactions. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example, where the terminal alkyne reacts with an azide (B81097) to form a 1,2,3-triazole. researchgate.net

Reaction TypeReagent(s)Product Class
Acetylide Formation & Alkylation1. NaNH₂ 2. R-XInternal Alkyne
Catalytic HydrogenationH₂, Pd/CAlkane
Azide-Alkyne CycloadditionR-N₃, Cu(I) catalyst1,2,3-Triazole

Selective Functionalization of the Butane Moiety

The 2-methylbutane portion of the molecule consists of saturated sp³-hybridized carbon atoms, which are generally less reactive than the other functional groups present. The selective functionalization of these C-H bonds in the presence of the amine, nitrile, and alkyne functionalities presents a significant synthetic challenge. technion.ac.il

Direct functionalization of alkanes typically requires harsh reaction conditions that may not be compatible with the other functional groups. For example, free-radical halogenation could occur but would likely be unselective, leading to a mixture of products.

A more controlled approach would involve directed C-H activation, where a functional group on the molecule directs a catalyst to a specific C-H bond. However, the development of such selective methods for complex molecules is an ongoing area of research.

Given the challenges, a more practical approach to modifying the butane moiety would likely involve starting with a pre-functionalized building block before the introduction of the amino and nitrile groups.

Potential StrategyDescriptionChallenges
Radical HalogenationReaction with halogens under UV light or with radical initiators.Low selectivity, potential for reaction with other functional groups.
Directed C-H ActivationUse of a directing group and a transition metal catalyst to functionalize a specific C-H bond.Requires a suitable directing group and catalyst; may not be feasible for this specific substrate.

Stereochemical Control in Derivatization Reactions

The parent molecule, this compound, is achiral. However, stereochemical considerations become important when a derivatization reaction creates a new chiral center. The goal of stereochemical control is to selectively form one stereoisomer over others. rijournals.com

Several strategies can be employed to achieve stereocontrol:

Substrate Control: If a chiral center is already present in the molecule, it can influence the stereochemical outcome of a reaction at another site. youtube.com This is not directly applicable to the parent molecule but would be relevant for chiral derivatives.

Reagent Control: This involves the use of a chiral reagent that reacts with the substrate to produce a chiral product. The stereochemistry of the reagent dictates the stereochemistry of the product. youtube.com

Auxiliary Control: A chiral auxiliary is a chemical compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the reaction, the auxiliary is removed. youtube.com

Catalyst Control: An asymmetric catalyst can be used to create a chiral product from an achiral starting material. The catalyst itself is chiral and creates a chiral environment for the reaction to take place. rijournals.com

For example, in the reduction of the alkyne to an alkene, the use of a chiral catalyst could lead to the formation of a chiral allene or a chiral alkene if the substitution pattern allows for it. Similarly, the addition of a nucleophile to the nitrile group could potentially create a new stereocenter, and the use of a chiral Lewis acid could influence the facial selectivity of the attack. The asymmetric Strecker synthesis, which involves the addition of cyanide to an imine, is a well-known example of creating chiral α-amino nitriles and demonstrates the potential for stereocontrol in reactions involving the nitrile group.

Control StrategyDescriptionExample Application
Reagent ControlA chiral reagent transfers its stereochemical information to the product.Asymmetric reduction of a ketone derivative using a chiral borane reagent.
Auxiliary ControlA temporary chiral group directs the stereochemistry of a reaction.Attachment of a chiral auxiliary to the amine, followed by a diastereoselective reaction.
Catalyst ControlA chiral catalyst creates a chiral environment for the reaction.Asymmetric hydrogenation of the alkyne using a chiral transition metal catalyst.

Advanced Spectroscopic Analysis and Structural Elucidation of 3 2 Methylbut 3 Yn 2 Yl Amino Propanenitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. For 3-[(2-Methylbut-3-yn-2-yl)amino]propanenitrile, a combination of 1D (¹H and ¹³C) and 2D NMR techniques would be instrumental in confirming its chemical structure by identifying the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment in the molecule. The integration of these signals would correspond to the number of protons in that environment.

Singlet (1H): A sharp singlet is anticipated for the acetylenic proton (-C≡CH) in the range of δ 2.0-3.0 ppm.

Singlet (6H): The two methyl groups on the quaternary carbon (C(CH₃)₂) are chemically equivalent and would likely appear as a sharp singlet around δ 1.2-1.5 ppm.

Triplets (2H each): The two methylene groups of the propanenitrile chain (-CH₂CH₂CN) would appear as two distinct triplets due to coupling with each other. The methylene group adjacent to the amine (-NH-CH₂-) is expected around δ 2.7-3.0 ppm, while the one adjacent to the nitrile group (-CH₂-CN) would be slightly downfield, likely in the δ 2.4-2.7 ppm range.

Broad Singlet (1H): The amine proton (-NH-) would likely appear as a broad singlet, the chemical shift of which can vary significantly (δ 1.0-4.0 ppm) depending on solvent, concentration, and temperature.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the different carbon environments.

Quaternary Carbons: The quaternary carbon of the 2-methylbut-3-yn-2-yl group is expected in the δ 50-60 ppm region. The nitrile carbon (-C≡N) will appear significantly downfield, typically in the δ 115-125 ppm range.

Alkyne Carbons: The two sp-hybridized carbons of the alkyne group will have characteristic shifts; the terminal carbon (-C≡CH) is expected around δ 70-80 ppm, and the internal carbon (-C-C≡CH) around δ 80-90 ppm.

Methylene Carbons: The methylene carbons of the propanenitrile chain are expected in the δ 20-50 ppm range.

Methyl Carbons: The equivalent methyl carbons should appear in the upfield region of the spectrum, around δ 25-35 ppm.

2D NMR Techniques: To unambiguously assign the ¹H and ¹³C signals and confirm the connectivity, several 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons, confirming the -CH₂CH₂- fragment of the propanenitrile chain.

HSQC (Heteronuclear Single Quantum Coherence): This would establish the direct one-bond correlations between protons and the carbons they are attached to.

Predicted ¹H and ¹³C NMR Data

Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
-C(CH ₃)₂ 1.35 (s, 6H) 28.5
-N-C H₂- 2.85 (t, 2H) 45.0
-C H₂-CN 2.55 (t, 2H) 18.0
-NH - 2.5 (br s, 1H) -
-C≡CH 2.20 (s, 1H) 71.0
-C (CH₃)₂ - 55.0
-C ≡CH - 85.0

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

The IR and Raman spectra of this compound would be characterized by the vibrational modes of its key functional groups.

N-H Stretch: A weak to medium absorption band is expected in the IR spectrum between 3300 and 3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine.

C-H (sp) Stretch: A sharp, characteristic band for the acetylenic C-H stretch should appear around 3300 cm⁻¹.

C-H (sp³) Stretch: Multiple bands in the region of 2850-3000 cm⁻¹ will be due to the symmetric and asymmetric stretching vibrations of the methyl and methylene groups.

C≡N Stretch: A strong, sharp absorption band characteristic of the nitrile group is expected in the region of 2240-2260 cm⁻¹. This band is often very prominent in the IR spectrum.

C≡C Stretch: The carbon-carbon triple bond of the terminal alkyne will give rise to a weak to medium, sharp absorption band in the region of 2100-2140 cm⁻¹. In Raman spectroscopy, this band is typically strong and easily identifiable.

C-N Stretch: The C-N stretching vibration of the amine is expected to appear in the 1000-1250 cm⁻¹ region.

Predicted Vibrational Spectroscopy Data

Functional Group Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹) Expected Intensity
N-H Stretch 3300-3500 3300-3500 Weak-Medium
C≡C-H Stretch ~3300 ~3300 Sharp, Medium (IR); Strong (Raman)
C-H (sp³) Stretch 2850-3000 2850-3000 Medium-Strong
C≡N Stretch 2240-2260 2240-2260 Strong, Sharp (IR); Medium (Raman)
C≡C Stretch 2100-2140 2100-2140 Weak (IR); Strong (Raman)

The flexibility of the propanenitrile chain and the rotation around the C-N bond could lead to different conformers. In-depth analysis of the fingerprint region (below 1500 cm⁻¹) of the vibrational spectra, potentially aided by computational modeling, could provide insights into the predominant conformation of the molecule in the solid state or in solution. Variations in the positions and intensities of certain bending and stretching modes could be correlated with specific rotational isomers.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound (C₉H₁₄N₂), the nominal molecular weight is 150 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition with high accuracy.

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z 150. The fragmentation of this molecular ion would likely proceed through several characteristic pathways:

α-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. This could lead to the loss of a propionitrile radical or the 2-methylbut-3-yn-2-yl radical, resulting in significant fragment ions.

Loss of a Methyl Group: Loss of a methyl radical (CH₃•) from the 2-methylbut-3-yn-2-yl group would result in a fragment ion at m/z 135.

Cleavage of the Propionitrile Chain: Fragmentation within the propanenitrile chain could also occur, leading to smaller fragment ions.

Predicted Mass Spectrometry Fragmentation

m/z Possible Fragment Ion Fragmentation Pathway
150 [C₉H₁₄N₂]⁺ Molecular Ion
135 [C₈H₁₁N₂]⁺ Loss of CH₃
96 [C₆H₁₀N]⁺ α-Cleavage, loss of •CH₂CN
82 [C₅H₈N]⁺ Cleavage of the N-CH₂ bond
68 [C₅H₈]⁺ Loss of the aminopropanenitrile group

UV-Visible Spectroscopy and Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The presence of non-bonding electrons on the nitrogen atom and the π-electrons of the alkyne and nitrile groups in this compound suggests that it will exhibit absorption in the UV region.

The likely electronic transitions for this molecule would be:

n → σ* transitions: Associated with the lone pair of electrons on the nitrogen atom of the amine group. These transitions typically occur at shorter wavelengths, in the far UV region (around 180-220 nm).

π → π* transitions: Associated with the carbon-carbon and carbon-nitrogen triple bonds. These transitions are also expected to occur in the UV region.

Given the lack of extended conjugation in the molecule, strong absorptions in the visible region are not expected, and the compound is predicted to be colorless. The UV spectrum would likely show one or more absorption bands below 250 nm. The exact position and intensity (molar absorptivity) of these bands would be dependent on the solvent used due to potential solvent-solute interactions.

Emerging Spectroscopic Techniques (e.g., Terahertz Spectroscopy)

While established spectroscopic methods provide a wealth of information, the quest for more detailed structural and functional understanding of molecules like this compound drives the exploration of emerging analytical techniques. Among these, Terahertz (THz) spectroscopy is a promising frontier for the characterization of organic compounds. This section will delve into the prospective application of THz spectroscopy for the advanced analysis of this compound, a discussion based on the fundamental principles of the technique, as direct experimental data for this specific compound is not yet available in public literature.

Terahertz spectroscopy, particularly Terahertz Time-Domain Spectroscopy (THz-TDS), operates in the far-infrared region of the electromagnetic spectrum, typically between 0.1 and 10 THz. americanpharmaceuticalreview.comteraview.com This energy range corresponds to low-frequency molecular vibrations, such as collective vibrational modes of the molecular skeleton, intermolecular interactions (e.g., hydrogen bonding), and phonon modes in crystalline solids. americanpharmaceuticalreview.comuiowa.edu Consequently, THz spectroscopy can provide a unique spectroscopic fingerprint of a molecule, offering insights that are complementary to those obtained from higher-frequency techniques like mid-infrared and Raman spectroscopy. youtube.com

Hypothetical Terahertz Absorption Features for this compound

In the absence of experimental data, we can postulate a hypothetical THz absorption spectrum for this compound based on its structural components. The table below illustrates the types of vibrational modes that might be observed and their potential assignments. It is important to note that this is a theoretical representation to demonstrate the potential of the technique.

Hypothetical Absorption Peak (THz) Potential Vibrational Mode Assignment Structural Moiety Involved
0.85Torsional mode of the propanenitrile chain-CH2-CH2-CN
1.20Collective bending of the C-C≡C-H group2-Methylbut-3-yn-2-yl group
1.55Intermolecular N-H···N hydrogen bond vibrationAmino group and nitrile group
1.90Rocking motion of the entire 2-Methylbut-3-yn-2-yl group2-Methylbut-3-yn-2-yl group
2.30Lattice phonon mode in the crystalline stateEntire molecule

Detailed Research Findings and Potential Insights

The power of THz spectroscopy lies in its ability to probe the weak forces that govern the three-dimensional structure of molecules in their condensed phases. For this compound, this could translate into several key research findings:

Intermolecular Interactions: The presence of an amino group (a hydrogen bond donor) and a nitrile group (a potential hydrogen bond acceptor) suggests the possibility of intermolecular hydrogen bonding in the solid state. THz spectroscopy is highly sensitive to the stretching and bending modes of these weak interactions, which typically occur in the THz range. tandfonline.com

Solid-State Structure and Polymorphism: Many organic molecules can exist in different crystalline forms, or polymorphs, which can have different physical properties. THz spectra are highly specific to the crystalline lattice, meaning that different polymorphs of this compound would produce distinct spectra, making THz spectroscopy a powerful tool for polymorph screening and identification. news-medical.net

Coupling with Computational Chemistry: The interpretation of THz spectra can be significantly enhanced by coupling experimental data with theoretical calculations, such as Density Functional Theory (DFT). aip.orgnih.gov By computationally modeling the vibrational modes of this compound, it would be possible to assign the experimentally observed THz absorption peaks to specific molecular motions, leading to a more robust structural elucidation.

Computational Chemistry and Theoretical Studies of 3 2 Methylbut 3 Yn 2 Yl Amino Propanenitrile

Quantum Chemical Calculations

Quantum chemical calculations are foundational to understanding the behavior of a molecule. They use the principles of quantum mechanics to model the electronic structure and predict various chemical and physical properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. A DFT study of 3-[(2-Methylbut-3-yn-2-yl)amino]propanenitrile would involve optimizing its molecular geometry to find the most stable arrangement of its atoms in space (the lowest energy state).

From this optimized structure, a wealth of information can be derived, including thermodynamic properties such as enthalpy, Gibbs free energy, and entropy. Vibrational frequency calculations are also performed to confirm that the optimized structure is a true energy minimum and to predict its infrared (IR) and Raman spectra. These calculations are typically performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) that defines the mathematical functions used to describe the orbitals.

Table 1: Hypothetical DFT-Calculated Thermodynamic Parameters This table illustrates the type of data that would be generated from a DFT study. The values are purely illustrative.

Parameter Value Unit
Total Energy -552.xxxxxx Hartrees
Enthalpy -552.xxxxxx Hartrees
Gibbs Free Energy -552.xxxxxx Hartrees

To understand how the molecule interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method is an extension of DFT used to calculate excited-state properties. For this compound, a TD-DFT calculation would predict its electronic absorption spectrum, primarily the UV-Visible spectrum.

The calculations would yield the wavelengths of maximum absorption (λmax), the corresponding excitation energies, and the oscillator strengths (f), which indicate the intensity of the electronic transitions. This information is crucial for understanding the molecule's color (or lack thereof) and its photochemical behavior. The choice of solvent can also be modeled to see how the environment affects the spectrum.

Table 2: Hypothetical TD-DFT Predicted Electronic Transitions This table illustrates the predicted absorption wavelengths and their intensities. The values are purely illustrative.

Transition Excitation Energy (eV) Wavelength (nm) Oscillator Strength (f)
S0 → S1 5.xx 23x 0.00xx
S0 → S2 6.xx 20x 0.01xx

Electronic Structure Analysis

Analysis of the electronic structure provides deep insights into the molecule's reactivity and intermolecular interactions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive.

An analysis for this compound would involve visualizing the spatial distribution of these orbitals to identify the electron-rich (HOMO) and electron-poor (LUMO) regions. The nitrile (-C≡N) and alkyne (-C≡CH) groups, being electron-withdrawing, would likely feature prominently in the LUMO, while the amino (-NH-) group, being electron-donating, would contribute significantly to the HOMO.

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other charged or polar species.

The map would reveal the regions of negative electrostatic potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack. For this molecule, one would expect to see negative potential around the nitrogen atom of the nitrile group and the triple bond of the alkyne, indicating these are sites for electrophilic interaction. The hydrogen on the amino group would likely show a region of positive potential.

Conformer Analysis and Conformational Landscapes

Due to the presence of single bonds, this compound can exist in various spatial arrangements or conformations. A conformer analysis would systematically explore the molecule's potential energy surface to identify the different stable conformers and the energy barriers for rotation between them.

This study would involve rotating the dihedral angles of the flexible bonds (like the C-C and C-N bonds of the propane (B168953) chain) and calculating the energy at each step. The results are often plotted on a conformational landscape, which shows the low-energy (stable) conformers as valleys and the transition states between them as peaks. This analysis is crucial for understanding which shapes the molecule is most likely to adopt, which in turn influences its biological activity and physical properties.

Molecular Dynamics Simulations

Extensive searches of scientific literature and computational chemistry databases did not yield any specific studies on the molecular dynamics simulations of this compound. Therefore, no data is available regarding its conformational flexibility or interaction dynamics from this particular computational method.

Structure Activity Relationship Sar Studies and Molecular Design Principles for Analogues of 3 2 Methylbut 3 Yn 2 Yl Amino Propanenitrile

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

QSAR represents a computational and statistical approach to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com For analogues of 3-[(2-Methylbut-3-yn-2-yl)amino]propanenitrile, QSAR models can predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts.

The foundation of a robust QSAR model lies in the selection of appropriate molecular descriptors, which are numerical representations of a molecule's physicochemical properties. mdpi.com For analogues of this compound, these descriptors can be categorized as follows:

Topological (2D) Descriptors: These are derived from the 2D representation of the molecule and include parameters like molecular weight, atom counts, bond counts, and connectivity indices. They describe the size, shape, and branching of the molecule.

Electronic Descriptors: These quantify the electronic properties of the molecule, such as dipole moment, polarizability, and partial charges on atoms. The nitrile group, with its strong electron-withdrawing nature, and the nitrogen atom of the amino group are key sites for electronic interactions. nih.gov

Hydrophobic Descriptors: The most common hydrophobic descriptor is the partition coefficient (log P), which measures a compound's solubility in a nonpolar solvent versus a polar one. Modifications to the alkyl portions of the 2-methylbut-3-yn-2-yl group would significantly alter the log P value. nih.gov

Steric (3D) Descriptors: These descriptors relate to the three-dimensional arrangement of the molecule, including molecular volume, surface area, and specific conformational parameters. The bulky tertiary alkyl group attached to the nitrogen atom is a critical steric feature.

Table 1: Examples of Molecular Descriptors for QSAR Analysis of this compound Analogues
Descriptor TypeDescriptor ExampleRelevance to Structure
TopologicalWiener IndexDescribes molecular branching and compactness.
ElectronicDipole MomentQuantifies the polarity of the molecule, influenced by the nitrile and amino groups.
Hydrophobiclog PIndicates the molecule's lipophilicity, key for membrane permeability.
StericMolar RefractivityRelates to molecular volume and polarizability.

Once descriptors are calculated for a series of analogues with known biological activities, a mathematical model can be constructed. Partial Least Squares (PLS) is a widely used statistical method in QSAR because it can handle datasets with numerous, correlated descriptor variables. moca.net.ua

The PLS method works by creating latent variables (principal components) from the descriptor matrix and correlating them with the biological activity vector. This approach reduces the dimensionality of the data and helps to avoid overfitting. A successful PLS model for this compound analogues would yield a statistically significant equation that can be used to predict the activity of new derivatives before they are synthesized. moca.net.ua

Ligand Design Strategies Based on Key Structural Motifs

Effective ligand design for analogues of this compound involves the strategic modification of its key structural motifs to enhance binding affinity and selectivity for a biological target. nih.gov

The Nitrile Group: This functional group is a versatile pharmacophore. nih.gov Its linear geometry and small steric footprint allow it to fit into narrow binding pockets. nih.gov The nitrogen atom's lone pair of electrons enables it to act as a hydrogen bond acceptor. Design strategies could involve replacing the nitrile with other hydrogen bond acceptors or bioisosteres like a ketone or an oxazole (B20620) to probe the importance of this interaction. nih.gov

The Secondary Amine: The nitrogen atom can act as a hydrogen bond donor and acceptor, and its basicity can be crucial for forming ionic interactions with acidic residues in a protein target. Modifications could include N-alkylation to create a tertiary amine, which would alter basicity and steric bulk, or acylation to form an amide, which would change its hydrogen bonding properties.

The 2-Methylbut-3-yn-2-yl Group: This bulky, hydrophobic group plays a significant role in the molecule's steric and hydrophobic profile. Design strategies might involve altering its size and lipophilicity. For instance, replacing the methyl groups with larger alkyl groups could enhance van der Waals interactions in a hydrophobic pocket, while the terminal alkyne offers a site for further functionalization or potential π-π stacking interactions.

Table 2: Ligand Design Strategies and Predicted Effects
Structural MotifModification StrategyPotential Impact on Activity
Nitrile GroupReplace with a tetrazole ringMay act as a more metabolically stable bioisostere with different electronic properties. nih.gov
Secondary AmineN-methylation to form a tertiary amineIncreases steric bulk, removes hydrogen bond donor capability, alters pKa.
Alkyne MoietyReduction to an alkene or alkaneIncreases conformational flexibility and removes potential for π-interactions.
Propyl LinkerShorten or lengthen the carbon chainAlters the spatial orientation of the amino and nitrile groups.

Theoretical Models of Intermolecular Interactions and Molecular Recognition

Understanding how this compound and its analogues interact with a biological target at the molecular level is crucial for rational drug design. Theoretical models, such as molecular docking and molecular dynamics simulations, are employed to predict and analyze these interactions.

Key intermolecular forces that would govern the molecular recognition of this compound include:

Hydrogen Bonding: The secondary amine (as a donor) and the nitrile nitrogen (as an acceptor) are prime candidates for forming hydrogen bonds with amino acid residues like serine, threonine, or asparagine in a receptor binding site. researchgate.net

Hydrophobic Interactions: The 2-methylbut-3-yn-2-yl group and the propylene (B89431) chain can engage in favorable hydrophobic interactions with nonpolar residues such as leucine, isoleucine, and valine.

n → π Interactions:* A more subtle but potentially significant interaction could occur where a lone pair of electrons (n) from a backbone amide oxygen in a protein interacts with the antibonding orbital (π*) of the nitrile's C≡N bond. wsu.edu

Molecular docking studies can predict the preferred binding pose of the analogues within a target's active site, providing a structural hypothesis for the observed SAR. mdpi.com

Stereochemical Influences on Molecular Properties

While the parent compound this compound is achiral, modifications introduced during analogue design can create stereocenters. For example, adding a substituent to the propanenitrile backbone could generate a chiral molecule.

It is a well-established principle in pharmacology that stereoisomers (enantiomers or diastereomers) of a chiral drug can exhibit significantly different biological activities, pharmacokinetic profiles, and toxicities. utwente.nl This is because biological targets, being chiral themselves, can preferentially bind to one stereoisomer over another.

Therefore, if chiral analogues are synthesized, it is imperative to separate the stereoisomers and evaluate them independently. This allows for the determination of the eutomer (the more active isomer) and the distomer (the less active isomer), providing a more precise understanding of the 3D structural requirements for activity. utwente.nl The stereochemical configuration can dictate the precise orientation of key interacting groups, profoundly impacting the molecule's ability to fit into its binding site.

Potential Applications and Future Research Directions in Chemical Science for 3 2 Methylbut 3 Yn 2 Yl Amino Propanenitrile

Utility as a Versatile Synthetic Intermediate

The unique combination of three reactive functional groups—amine, nitrile, and alkyne—in a single molecular entity renders 3-[(2-Methylbut-3-yn-2-yl)amino]propanenitrile a highly versatile building block in organic synthesis. The distinct reactivity of each group allows for a wide array of selective chemical transformations.

The secondary amine can undergo a variety of reactions, including N-alkylation, N-acylation, and N-arylation, to introduce diverse substituents. Furthermore, it can participate in the formation of various nitrogen-containing heterocycles. The nitrile group is a valuable precursor to several other functional groups. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or reacted with organometallic reagents to form ketones. This versatility allows for significant molecular modifications.

The terminal alkyne is arguably one of the most useful functional groups in modern organic synthesis. It can participate in a plethora of reactions, including:

Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the efficient formation of 1,2,3-triazoles.

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-carbon bonds between the terminal alkyne and aryl or vinyl halides.

Addition Reactions: The alkyne can undergo various addition reactions, including hydrogenation to form alkenes or alkanes, and hydration to yield ketones.

C-H Functionalization: The terminal C-H bond of the alkyne is acidic and can be deprotonated to form an acetylide, which can then act as a nucleophile in various bond-forming reactions. acs.org

The presence of these three functional groups allows for orthogonal chemical strategies, where one group can be reacted selectively while the others remain protected or unreactive, enabling the synthesis of complex molecules in a controlled and stepwise manner.

Design and Synthesis of Novel Chemical Scaffolds

The inherent reactivity of this compound makes it an excellent starting material for the construction of novel and complex chemical scaffolds, particularly nitrogen-containing heterocycles. researchgate.netrsc.org These structural motifs are prevalent in pharmaceuticals, agrochemicals, and functional materials.

Intramolecular reactions involving two or more of the functional groups can lead to the formation of a variety of cyclic structures. For instance, intramolecular cyclization between the amine and the alkyne group, potentially catalyzed by transition metals, could lead to the formation of substituted pyrrolidines or piperidines. Similarly, reactions involving the nitrile group could lead to the formation of fused heterocyclic systems.

Furthermore, this compound can be used in multicomponent reactions, where three or more reactants combine in a single step to form a complex product. researchgate.net This approach is highly atom-economical and allows for the rapid generation of molecular diversity. For example, the A³ coupling (aldehyde-alkyne-amine) reaction is a powerful method for the synthesis of propargylamines. acs.org

Methodological Advancements in Organic Synthesis

The study of the reactivity of this compound can contribute to the development of new synthetic methodologies. Investigating the selective activation of one functional group in the presence of the others can lead to the discovery of novel catalysts and reaction conditions.

For example, developing catalysts that can selectively promote a reaction at the alkyne terminus without affecting the amine or nitrile groups would be a significant advancement. This could involve the use of transition metal catalysts with specific ligands that can differentiate between the various reactive sites in the molecule.

Moreover, the unique electronic and steric environment created by the combination of the amine, nitrile, and the bulky 2-methylbut-3-yn-2-yl group could lead to unexpected reactivity and selectivity in known chemical transformations. The exploration of these reactions could expand the toolkit of synthetic organic chemists.

Exploration in Advanced Materials Science

The rigid, linear structure of the alkyne moiety, combined with the potential for hydrogen bonding and coordination through the amine and nitrile groups, suggests that this compound and its derivatives could have interesting applications in materials science.

Polymers incorporating this monomer unit could exhibit unique properties. For instance, polymerization through the alkyne group could lead to the formation of conjugated polymers with potential applications in organic electronics. The amine and nitrile groups could serve as sites for cross-linking or for coordinating with metal ions to form metal-organic frameworks (MOFs).

Furthermore, the ability of the alkyne to participate in surface chemistry, such as forming self-assembled monolayers on metal surfaces, could be exploited for the development of new sensors, corrosion inhibitors, or functional coatings.

Emerging Research Frontiers in Amine-Nitrile-Alkyne Chemistry

The field of amine-nitrile-alkyne chemistry is ripe for exploration, and this compound serves as an excellent model compound for such investigations. Future research could focus on several exciting frontiers:

Catalytic Tandem Reactions: Designing catalytic systems that can orchestrate a sequence of reactions involving all three functional groups in a single pot would be a highly efficient way to build molecular complexity.

Bioorthogonal Chemistry: The alkyne group is a well-established bioorthogonal handle. Derivatives of this compound could be used as probes to study biological systems without interfering with native biochemical processes.

Supramolecular Chemistry: The potential for hydrogen bonding and metal coordination could be harnessed to construct complex supramolecular assemblies with defined architectures and functions.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for 3-[(2-Methylbut-3-yn-2-yl)amino]propanenitrile, and how can reaction conditions be optimized for reproducibility?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions between a propanenitrile derivative and a substituted amine. Optimization strategies include:

  • Temperature control (e.g., maintaining 0–5°C during exothermic steps to minimize side reactions).
  • Solvent selection (polar aprotic solvents like DMF or acetonitrile enhance nucleophilicity).
  • Purification via column chromatography or recrystallization to achieve >95% purity, validated by HPLC (C18 columns, acetonitrile/water gradient) .
    • Key Considerations : Monitor reaction progress via TLC or LC-MS to identify intermediates and byproducts.

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation of this compound?

  • Methodological Answer :

  • NMR : Analyze 1^1H and 13^13C NMR for characteristic peaks:
  • Nitrile group: 13^13C signal at ~115–120 ppm.
  • Alkyne protons: 1^1H signals at ~1.8–2.2 ppm (methyl groups) and 2.5–3.0 ppm (propargyl protons).
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, particularly for confirming stereochemistry and bond angles .
    • Validation : Cross-reference spectral data with computational simulations (DFT calculations) for accuracy.

Advanced Research Questions

Q. How can discrepancies in reported physicochemical properties (e.g., LogP, solubility) be systematically addressed?

  • Methodological Answer :

  • LogP Determination : Compare experimental values (via shake-flask or HPLC-derived methods) with computational predictions (e.g., ChemAxon or ACD/Labs). For example, a measured LogP of 1.62 vs. predicted 1.89 may indicate isomerization or impurities .
  • Solubility Studies : Use dynamic light scattering (DLS) to assess aggregation in aqueous buffers. Conflicting data may arise from polymorphic forms, resolved via differential scanning calorimetry (DSC).
    • Case Study : A 2025 study resolved solubility conflicts by identifying a hydrate form via X-ray powder diffraction (XRPD) .

Q. What mechanistic insights guide the design of biological activity assays for this compound?

  • Methodological Answer :

  • Target Identification : Use molecular docking (AutoDock Vina) to predict interactions with enzymes like β-tubulin, based on structural analogs with antineoplastic activity .
  • In Vitro Assays :
  • Cytotoxicity: MTT assay on cancer cell lines (IC50_{50} determination).
  • Enzyme inhibition: Fluorescence-based kinetics (e.g., β-tubulin polymerization inhibition).
  • Validation : Cross-validate computational predictions with SPR (surface plasmon resonance) for binding affinity measurements.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.